molecular formula C7H8F4O3 B13555422 Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate

Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate

Cat. No.: B13555422
M. Wt: 216.13 g/mol
InChI Key: HSQAIGJWLNDZBV-UHFFFAOYSA-N
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Description

Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate is a fluorinated organic compound with a unique cyclobutane ring structure. The presence of fluorine atoms imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as tetrafluoromethane under controlled conditions.

    Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction using formaldehyde or similar reagents.

    Esterification: The final step involves esterification to form the carboxylate ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorinated probe in biological studies.

    Medicine: Explored for its role in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate involves interactions with molecular targets through its functional groups. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The hydroxymethyl and carboxylate groups facilitate binding to specific enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl2,2,3,3-tetrafluorocyclobutane-1-carboxylate: Lacks the hydroxymethyl group, resulting in different reactivity and applications.

    Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclopentane-1-carboxylate: Contains a cyclopentane ring instead of cyclobutane, affecting its chemical properties.

Uniqueness

Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate is unique due to its combination of fluorine atoms, hydroxymethyl group, and cyclobutane ring. This combination imparts distinct chemical properties, making it valuable in various applications.

Properties

Molecular Formula

C7H8F4O3

Molecular Weight

216.13 g/mol

IUPAC Name

methyl 2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C7H8F4O3/c1-14-4(13)5(3-12)2-6(8,9)7(5,10)11/h12H,2-3H2,1H3

InChI Key

HSQAIGJWLNDZBV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C1(F)F)(F)F)CO

Origin of Product

United States

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